molecular formula C13H18N4O2S2 B2746964 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034432-09-0

1-((5-ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No. B2746964
CAS RN: 2034432-09-0
M. Wt: 326.43
InChI Key: FXXSICJGCFMSGD-UHFFFAOYSA-N
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Description

1-((5-ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, also known as ETP-101, is a novel small molecule that has been developed for the treatment of neurological disorders. It was first synthesized in 2014 by a team of researchers at the University of California, San Diego. Since then, ETP-101 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in the field of neuroscience.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds featuring sulfonyl and piperidine groups have been extensively studied for their synthesis methods and structural characteristics. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has been reported, focusing on their potential as antimicrobial agents by evaluating their activity against bacterial and fungal pathogens of tomato plants, revealing that substitutions on the benzhydryl ring and sulfonamide ring influence antibacterial activity (Vinaya et al., 2009). Similarly, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol has been analyzed, showing the piperidine ring in a chair conformation and the geometry around the S atom comparable with the classic tetrahedral value, exhibiting both inter and intramolecular hydrogen bonds (Girish et al., 2008).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer potential of these compounds has been a significant focus of research. Synthesis and evaluation of 1,2,4-triazole derivatives have demonstrated promising antimicrobial activities against a range of test microorganisms (Bektaş et al., 2007). Moreover, studies on 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for the treatment of Alzheimer’s disease highlight their synthesis and screening for enzyme inhibition activity against acetyl cholinesterase (AChE), with certain compounds showing significant activity (Rehman et al., 2018).

Antioxidant Capacity

The antioxidant capacity of sulfonyl hydrazone compounds featuring piperidine derivatives has been evaluated through various assays, revealing significant lipid peroxidation inhibitory activity for specific compounds, demonstrating their potential as antioxidants (Karaman et al., 2016).

properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S2/c1-2-12-3-4-13(20-12)21(18,19)16-9-5-11(6-10-16)17-14-7-8-15-17/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXSICJGCFMSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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